Beigene-283

説明

Beigene-283, also known as Lifirafenib or BGB-283, is an investigational novel small molecule inhibitor of the RAF protein . It was designed to inhibit both monomeric and dimeric RAF inhibition activities . Lifirafenib has demonstrated antitumor activity in preclinical models and in cancer patients with tumors harboring BRAF V600E mutations and non-V600E BRAF mutations, as well as KRAS/NRAS mutations .

科学的研究の応用

Application in Advanced Ovarian Cancer : Preliminary results from a study indicated the use of BGB-A317, an anti-PD-1 monoclonal antibody, in patients with advanced ovarian cancer. This study was conducted with the involvement of BeiGene (Meniawy et al., 2017).

Entrepreneurial Endeavors in Drug Development : Jianmin Fang and Xiaodong Wang, founders of BeiGene, have been instrumental in advancing oncology drug research, with BeiGene focusing on developing biological drugs for cancers and other diseases (Tremblay, 2017).

Biologic Drug Facility for Drug Development : BeiGene partnered with the government of Guangzhou, China, to build a biologic drug facility, supporting the growth and development of oncology drugs (Tremblay, 2017).

Approval of Pamiparib : Pamiparib, developed by BeiGene, received approval in China for the treatment of germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube, or primary peritoneal cancer previously treated with chemotherapy (Markham, 2021).

Development of Protein Therapies : BeiGene's agreement with Ambrx for the development of protein therapies using unusual amino acids represents another significant application in drug development (Cross, 2019).

Manufacturing Facility for Biologics : The joint venture between BeiGene and Guangzhou GET Holding Corp. for constructing a manufacturing facility underscores BeiGene's commitment to biologics production and development in China (Francisco, 2017).

Collaboration with Celgene : The partnership between Celgene and BeiGene for the development of BGB-A317, an investigational anti-programmed cell death protein 1 inhibitor, is a notable application in cancer drug development (McCoy, 2017).

Partnership with BioAtla : BeiGene's partnership with BioAtla to develop a less-toxic version of CTLA4 antibodies used in cancer immunotherapy highlights its role in advancing cancer treatment technologies (Cross, 2019).

Investment by Amgen : Amgen's investment in BeiGene reflects the latter's significance in the biotechnology and cancer drug development sector. This collaboration aims to advance drug development and expand market reach (Cross, 2019).

作用機序

Beigene-283, or Lifirafenib, is designed to inhibit both monomeric and dimeric RAF inhibition activities . It potently inhibits RAF family kinases and EGFR activities in biochemical assays . In vitro, Beigene-283 potently inhibits BRAF V600E-activated ERK phosphorylation and cell proliferation . It demonstrates selective cytotoxicity and preferentially inhibits proliferation of cancer cells harboring BRAF V600E and EGFR mutation/amplification .

Safety and Hazards

将来の方向性

Beigene-283 is currently being studied in Phase 1 trials for the treatment of cancers with aberrations in the mitogen-activated protein kinase (MAPK) pathway, including BRAF gene mutations and KRAS/NRAS gene mutations where first-generation BRAF inhibitors are not effective . The future directions of Beigene-283 will likely depend on the results of these ongoing clinical trials.

特性

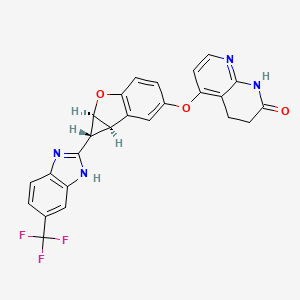

IUPAC Name |

5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFFVZQXSRKHBM-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beigene-283 | |

CAS RN |

1446090-79-4 | |

| Record name | Lifirafenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifirafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIFIRAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6~{S})-8-(3-pyrimidin-4-yl-1~{H}-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B605987.png)